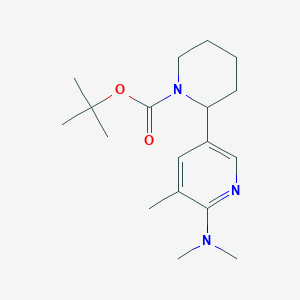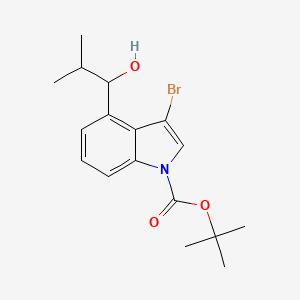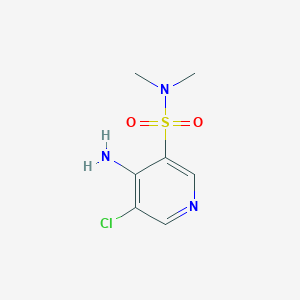
4-Amino-5-chloro-N,N-dimethylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-chloro-N,N-dimethylpyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a pyridine ring substituted with an amino group, a chloro group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-N,N-dimethylpyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a pyridine derivative followed by sulfonation and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-chloro-N,N-dimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of sulfonamide derivatives with different functional groups.
Applications De Recherche Scientifique
4-Amino-5-chloro-N,N-dimethylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Amino-5-chloro-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other enzymes and proteins, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-chloro-2-methoxybenzamide: This compound has a similar structure but features a methoxy group instead of a sulfonamide group.
2-Amino-5-chloro-N,3-dimethylbenzamide: This compound has a benzamide group instead of a pyridine ring.
Uniqueness
4-Amino-5-chloro-N,N-dimethylpyridine-3-sulfonamide is unique due to its combination of functional groups, which provide a distinct set of chemical properties and reactivity. The presence of the sulfonamide group, in particular, enhances its potential as an antimicrobial agent and its versatility in chemical synthesis.
Propriétés
Formule moléculaire |
C7H10ClN3O2S |
|---|---|
Poids moléculaire |
235.69 g/mol |
Nom IUPAC |
4-amino-5-chloro-N,N-dimethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C7H10ClN3O2S/c1-11(2)14(12,13)6-4-10-3-5(8)7(6)9/h3-4H,1-2H3,(H2,9,10) |
Clé InChI |
PTEZYFJXRLOXCP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=CN=CC(=C1N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


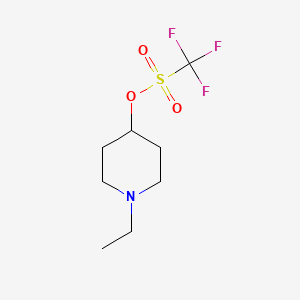
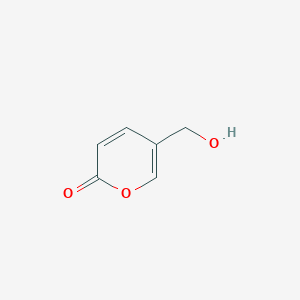
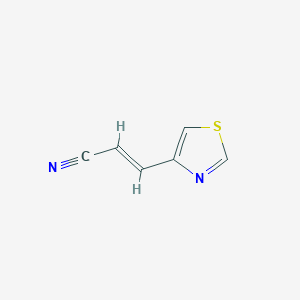
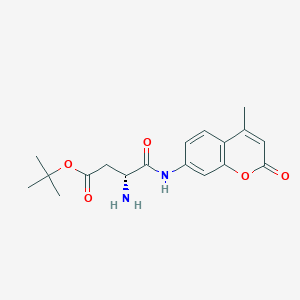
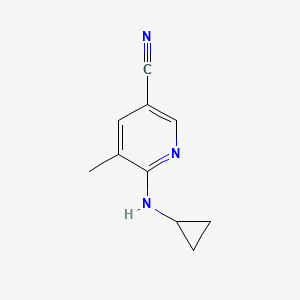

![(S)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B15230799.png)
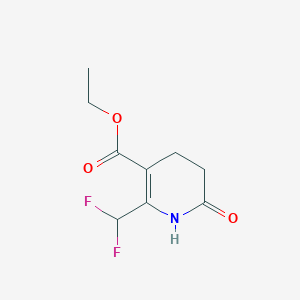
![2-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B15230803.png)
![Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B15230808.png)
